4-butoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
Description
4-Butoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a benzamide derivative featuring a tetrahydroisoquinoline scaffold substituted with a phenylsulfonyl group and a 4-butoxybenzamide moiety. Its synthesis likely involves multi-step reactions, including Friedel-Crafts acylation, sulfonylation, and amidation, as inferred from analogous synthetic routes for structurally related compounds . The phenylsulfonyl group enhances metabolic stability and binding affinity, while the tetrahydroisoquinoline core contributes to conformational rigidity, a critical factor in molecular recognition.
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-butoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4S/c1-2-3-17-32-24-13-10-21(11-14-24)26(29)27-23-12-9-20-15-16-28(19-22(20)18-23)33(30,31)25-7-5-4-6-8-25/h4-14,18H,2-3,15-17,19H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEFDQAJFASZSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core.
Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the tetrahydroisoquinoline core using a sulfonyl chloride reagent under basic conditions.
Attachment of the Butoxy Group: The butoxy group can be introduced via nucleophilic substitution reactions, where a butyl halide reacts with a phenolic hydroxyl group.
Formation of the Benzamide Moiety: The final step involves the coupling of the intermediate with a benzoyl chloride to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the butoxy group or the benzamide moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
4-butoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with other benzamide- and sulfonamide-containing derivatives. Key analogues include:
Key Observations :
- Core Scaffold Differences: The tetrahydroisoquinoline in the target compound vs. tetrahydroquinoline in the analogue from introduces subtle stereoelectronic variations affecting receptor binding.
- Functional Group Comparison: The phenylsulfonyl group in the target compound is analogous to sulfonamide moieties in triazole derivatives [7–9], which are known to inhibit enzymes like carbonic anhydrase or tyrosine kinases .
Spectroscopic and Tautomeric Behavior
Research Findings and Implications
- For example, phenylsulfonyl groups are known to interact with ATP-binding pockets in kinases .
- Safety Considerations : The analogue in highlights the importance of handling benzamide derivatives with appropriate precautions (e.g., avoiding inhalation, using PPE), which likely applies to the target compound as well .
Biological Activity
The compound 4-butoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a butoxy group and a phenylsulfonyl moiety attached to a tetrahydroisoquinoline core, which is crucial for its biological activity.
Research indicates that tetrahydroisoquinoline derivatives can interact with various biological targets, including enzymes and receptors. The specific interactions of This compound with these targets are not fully elucidated but may involve:
- Inhibition of Enzymes : Similar compounds have shown inhibitory effects on enzymes such as phenylethanolamine N-methyltransferase (PNMT), which is involved in catecholamine biosynthesis .
- Receptor Modulation : The sulfonamide group may enhance binding affinity to certain receptors, potentially modulating neurotransmitter systems.
Antitumor Activity
Several studies have indicated that tetrahydroisoquinoline derivatives exhibit antitumor properties. For instance:
- In vitro Studies : Compounds similar to the target compound have shown cytotoxic effects against various cancer cell lines. For example, certain derivatives demonstrated significant inhibition of cell proliferation in human breast cancer cells .
- Mechanistic Insights : The observed antitumor activity may be attributed to apoptosis induction and cell cycle arrest mechanisms.
Neuroprotective Effects
The neuroprotective potential of tetrahydroisoquinoline derivatives has been documented:
- Neurotransmitter Regulation : These compounds may influence dopamine and serotonin levels, which are critical in neurodegenerative diseases .
- Oxidative Stress Reduction : Some studies suggest that these compounds can mitigate oxidative stress in neuronal cells, thereby protecting against neurodegeneration.
Case Studies
A few notable studies highlight the biological activity of similar compounds:
- Study on Phenylethanolamine N-methyltransferase Inhibition :
- Antioxidant Properties :
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the critical considerations for synthesizing 4-butoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide?
Synthesis requires multi-step reactions, including sulfonylation of the tetrahydroisoquinoline core, benzamide coupling, and optimization of the butoxy substituent. Key parameters include temperature control (e.g., 0–60°C), solvent polarity (e.g., DMF or dichloromethane), and stoichiometric ratios of reagents. Purification often involves column chromatography or recrystallization, with yields typically ranging from 40% to 70% depending on stepwise efficiency .
Q. How can researchers confirm the structural integrity of this compound?
Advanced spectroscopic techniques are essential:
- NMR : and NMR identify proton environments (e.g., aromatic protons at δ 7.1–8.3 ppm, tetrahydroisoquinoline CH groups at δ 2.5–3.8 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H] at m/z 507.18 for CHNOS) .
- IR : Detects functional groups (e.g., sulfonyl S=O stretch at 1150–1250 cm, benzamide C=O at 1650–1680 cm) .
Q. What preliminary assays are recommended to assess its biological activity?
Initial screens should include:
- Enzyme inhibition assays : Target enzymes relevant to sulfonamide pharmacology (e.g., carbonic anhydrase, kinases) using fluorometric or colorimetric methods .
- Cellular viability assays : Evaluate cytotoxicity in cell lines (e.g., IC determination via MTT assay) .
- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with receptors .
Advanced Research Questions
Q. How should researchers resolve contradictions in biological activity data across studies?
Contradictions often arise from assay conditions or compound stability. Mitigation strategies:
- Standardize protocols : Use identical cell lines, buffer systems (e.g., pH 7.4 PBS), and incubation times .
- Stability testing : Assess compound degradation in DMSO or aqueous media via HPLC over 24–72 hours .
- Control for tautomerism : For sulfonamide derivatives, verify dominant tautomeric forms using - HMBC NMR .
Q. What experimental designs are optimal for evaluating environmental impact or degradation pathways?
Follow Project INCHEMBIOL frameworks :
- Abiotic degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions to simulate photolysis.
- Biotic transformation : Use soil or wastewater microcosms to track metabolite formation via LC-MS/MS.
- Ecotoxicity : Test on model organisms (e.g., Daphnia magna) using OECD guidelines for acute/chronic toxicity.
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Functional group substitution : Replace the butoxy group with methoxy or halogenated analogs to assess hydrophobicity effects .
- Stereochemical modulation : Synthesize enantiomers via chiral HPLC and compare activity (e.g., IC differences ≥10-fold indicate stereospecificity) .
- Molecular docking : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., sulfonamide-binding enzymes) .
Q. What strategies address low solubility in pharmacological assays?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v to avoid cytotoxicity) .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (size <200 nm) to enhance bioavailability .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve aqueous solubility .
Data Analysis and Interpretation
Q. How should researchers handle conflicting spectroscopic data during characterization?
- Cross-validate techniques : Compare NMR assignments with X-ray crystallography (if crystals are obtainable) .
- Dynamic NMR : Resolve rotational barriers or conformational equilibria affecting splitting patterns (e.g., tetrahydroisoquinoline ring puckering) .
- Isotopic labeling : Use -labeled analogs to simplify complex spectra .
Q. What statistical methods are appropriate for dose-response studies?
- Nonlinear regression : Fit data to log(inhibitor) vs. response curves (variable slope) in GraphPad Prism .
- ANOVA with post hoc tests : Compare multiple treatment groups (e.g., Tukey’s test for IC values) .
- Principal component analysis (PCA) : Reduce dimensionality in high-throughput screening datasets .
Ethical and Methodological Compliance
Q. How can researchers ensure reproducibility in synthetic protocols?
- Detailed documentation : Report exact equivalents, reaction times, and purification R values .
- Open data sharing : Deposit spectral data in public repositories (e.g., PubChem, ChemSpider) .
- Collaborative validation : Partner with independent labs to replicate key steps (e.g., sulfonylation efficiency) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
